2-(Pyrrolidin-3-ylthio)pyridine
Description
2-(Pyrrolidin-3-ylthio)pyridine is a pyridine derivative featuring a pyrrolidine ring attached via a sulfur atom at the 3-position of the pyrrolidine and the 2-position of the pyridine. This structural motif combines the aromaticity and electron-deficient nature of pyridine with the conformational flexibility and basicity of the pyrrolidine ring. The thioether linkage (C–S–C) enhances stability compared to oxygenated analogs and may influence biological activity, such as binding to metal ions or enzymes .
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C9H12N2S/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 |
InChI Key |
PHMXZEABNWVEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylthio)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base. The reaction conditions often include solvents like acetone or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 2-(Pyrrolidin-3-ylthio)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-ylthio)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Pyrrolidin-3-ylthio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-ylthio)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The sulfur atom acts as a linker, providing flexibility and stability to the molecule .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The 2-position of pyridine is a common site for functionalization. Thioether linkages (as in the target compound) offer stability and moderate reactivity compared to chloromethyl groups (high reactivity) .
- Pyrrolidine Modifications : Pyrrolidin-1-yl substituents (e.g., in compounds) are more common than pyrrolidin-3-ylthio groups. The 3-ylthio group may confer unique steric and electronic effects due to sulfur’s polarizability and the pyrrolidine’s puckered conformation .
Biological Activity
2-(Pyrrolidin-3-ylthio)pyridine, particularly in its hydrochloride form, has emerged as a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and neuroprotective effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride is C₉H₁₂ClN₃OS, with a molecular weight of approximately 216.73 g/mol. The compound features a pyridine ring substituted with a pyrrolidinylthio group, which contributes to its unique chemical reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that pyridine derivatives, including 2-(Pyrrolidin-3-ylthio)pyridine, exhibit significant antimicrobial properties. A study highlighted that compounds containing the pyridine nucleus have demonstrated efficacy against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 0.5 to 64 μg/mL for bacteria and as low as 0.25 to 2 μg/mL for fungi .
| Compound | Target Microorganisms | MIC (μg/mL) |
|---|---|---|
| 2-(Pyrrolidin-3-ylthio)pyridine | E. coli, S. aureus, P. aeruginosa | 0.5 - 64 |
| Related Pyridine Derivative | Candida species | 0.25 - 2 |
Antiviral Activity
The urgency for new antiviral agents has led to investigations into the antiviral properties of pyridine compounds amid the COVID-19 pandemic. Studies suggest that the structural features of these compounds enhance their interaction with viral proteins, potentially inhibiting viral replication .
Neuroprotective Effects
Preliminary studies indicate that 2-(Pyrrolidin-3-ylthio)pyridine may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease and other cognitive disorders .
Case Studies
- Antimicrobial Efficacy : In a comparative study, various pyridine derivatives were tested against bacterial strains such as Acinetobacter baumannii and Staphylococcus aureus. The results indicated that modifications to the pyridine structure significantly influenced antimicrobial potency.
- Neuroprotective Evaluation : A study investigated the effects of several pyridine derivatives on neuronal cell lines exposed to oxidative stress. Results showed that certain derivatives, including 2-(Pyrrolidin-3-ylthio)pyridine, significantly reduced cell death and improved cell viability compared to controls.
The biological activity of 2-(Pyrrolidin-3-ylthio)pyridine can be attributed to several mechanisms:
- Nucleophilic Substitution : The sulfur atom in the pyrrolidine moiety can participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.
- Protein Interaction : The geometric configuration of the compound allows for specific interactions with proteins involved in microbial resistance and neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
